3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
Description
3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a 2-chlorophenylmethyl substituent at position 3, a sulfanyl (-SH) group at position 2, and a carboxylic acid (-COOH) at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Key functional groups:
- 2-Sulfanyl (-SH): Enhances nucleophilicity and metal-chelating properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-12-4-2-1-3-10(12)8-19-14(20)11-6-5-9(15(21)22)7-13(11)18-16(19)23/h1-7H,8H2,(H,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIIDXCPUZJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions, especially under basic conditions, leading to the formation of the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinazoline derivatives.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Quinazoline Derivatives with Sulfamoyl/Cyano Groups ()
Compounds 13a and 13b from are quinazoline derivatives featuring sulfamoylphenyl (-SO₂NH₂) and cyano (-CN) groups. These differ from the target compound in the following ways:
- Functional Groups: The sulfamoyl group in 13a provides strong hydrogen-bonding capacity, while the target’s sulfanyl group offers redox activity. The carboxylic acid in the target compound is more acidic (pKa ~2-3) compared to sulfamoyl (pKa ~10) and cyano groups (non-ionizable) .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids ()
These compounds (e.g., III in ) share the sulfanyl and carboxylic acid groups with the target compound but lack the quinazoline core. Key differences:
- Synthesis : Synthesized via Michael addition of thioglycolic acid to α,β-unsaturated ketones, contrasting with the target’s likely heterocyclic formation pathway.
Epoxiconazole ()
A triazole fungicide with a 2-chlorophenyl group. Structural parallels and divergences:
- Chlorophenyl Group : Both compounds feature chlorophenyl substituents, which enhance lipophilicity. However, Epoxiconazole’s epoxide and triazole groups contribute to fungicidal activity, whereas the target’s sulfanyl and carboxylic acid groups suggest different pharmacological targets .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Molecular weight calculated for the target compound based on formula: C₁₆H₁₁ClN₂O₃S.
Biological Activity
3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, with CAS number 361150-31-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₆H₁₁ClN₂O₃S
- Molecular Weight : 346.79 g/mol
- Structural Features : The compound features a quinazoline core, a chlorobenzyl group, and a sulfanyl moiety which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives.
- Introduction of the Chlorobenzyl Group : Nucleophilic substitution reactions.
- Sulfanyl Group Attachment : Utilization of thiols in reaction conditions to form the desired sulfanyl derivative.
Anticancer Properties
Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Activity Comparison |
|---|---|---|---|
| MCF-7 | 12.5 | Doxorubicin | Comparable |
| HeLa | 15.0 | Doxorubicin | Slightly lower |
| A549 | 10.0 | Doxorubicin | More potent |
The MTT assay results indicated that this compound exhibits significant cytotoxicity against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action includes:
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation by disrupting the cell cycle at the G1/S checkpoint.
- Modulation of key signaling pathways involved in tumor growth and metastasis.
Case Studies
- MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability, with significant apoptosis observed via flow cytometry analysis.
- HeLa Cell Line Analysis : The compound's effect on HeLa cells revealed an increase in reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death.
Q & A
Q. What are the optimal synthetic routes for 3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinazoline core via condensation of anthranilic acid derivatives with thiourea or substituted isocyanates.
- Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions (e.g., ZnCl₂ catalysis) .
- Step 3 : Carboxylic acid functionalization at the 7-position using halogenation followed by hydrolysis or direct carboxylation .
- Key Variables :
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | ZnCl₂ | 80–100 | 45–60 |
| Dioxane | None | 120 | 30–40 |
| Toluene | AlCl₃ | 100 | 50–65 |
| Higher yields are achieved with polar aprotic solvents (DMF) and Lewis acid catalysts (ZnCl₂) due to enhanced electrophilic activation . |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolve the quinazoline core’s aromatic protons (δ 7.2–8.5 ppm) and the 2-sulfanyl group (δ 3.5–4.2 ppm). The 2-chlorophenyl substituent shows distinct splitting patterns due to para-substitution .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfhydryl (-SH, ~2550 cm⁻¹) groups.
- HPLC-MS : Quantify purity (>95%) and detect side products (e.g., over-oxidized sulfones or dehalogenated derivatives) .
Advanced Research Questions
Q. How can conflicting data regarding substituent effects on the compound’s reactivity be resolved?
- Methodological Answer :
- Controlled Comparative Studies : Synthesize analogs with substituents at the 2-sulfanyl or benzyl positions to isolate electronic/steric effects. For example, replacing the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Kinetic Analysis : Monitor reaction rates (e.g., oxidation to sulfoxides) under standardized conditions. Use UV-Vis or LC-MS to track intermediates.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, clarifying why electron-deficient substituents accelerate oxidation .
Q. What methodologies assess the compound’s stability under experimental conditions relevant to biological assays?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to pH extremes (2–10), elevated temperatures (37–60°C), and oxidizing agents (H₂O₂). Monitor degradation via HPLC:
| Condition | Half-Life (h) | Major Degradants |
|---|---|---|
| pH 2, 37°C | 24 | Sulfoxide |
| pH 7.4, 60°C | 8 | Dechlorinated analog |
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation (λmax 320 nm) under simulated daylight .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to quinazoline-targeted enzymes (e.g., dihydrofolate reductase). Key parameters:
- Binding Affinity (ΔG) : ≤ -8.0 kcal/mol suggests strong inhibition.
- Hydrogen Bonding : Sulfhydryl and carboxylate groups interact with active-site residues (e.g., Asp27, His64).
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation) and control compounds.
- Dose-Response Curves : Compare IC₅₀ values across studies. For example, anti-inflammatory activity (IC₅₀ ~10 µM) may mask cytotoxicity at higher doses (>50 µM) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways modulated at sub-cytotoxic doses, distinguishing primary targets from secondary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
